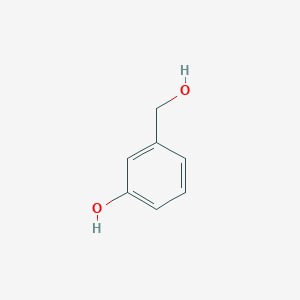

3-Hydroxybenzyl alcohol

概要

説明

3-Hydroxybenzyl alcohol (CAS 620-24-6) is a phenolic alcohol with the molecular formula C₇H₈O₂ and a molar mass of 124.14 g/mol . It features a hydroxyl (-OH) group at the meta position of the benzene ring and a hydroxymethyl (-CH₂OH) group. This compound is a white to pinkish crystalline solid, sparingly soluble in water but soluble in organic solvents like ethanol . It is utilized in pharmaceuticals, fragrances, and cosmetics due to its antioxidant, anti-inflammatory, and antimicrobial properties .

準備方法

Synthetic Routes and Reaction Conditions

KSD 2405 can be synthesized through various methods. One common approach involves the reduction of 3-hydroxybenzaldehyde using sodium borohydride in an aqueous ethanol solution. The reaction typically proceeds at room temperature and yields 3-Hydroxybenzyl alcohol .

Industrial Production Methods

In industrial settings, the production of KSD 2405 may involve catalytic hydrogenation of 3-hydroxybenzaldehyde using a palladium catalyst under controlled pressure and temperature conditions. This method ensures high yield and purity of the final product .

化学反応の分析

反応の種類

KSD 2405は、次を含むいくつかのタイプの化学反応を起こします。

酸化: KSD 2405は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、3-ヒドロキシベンズアルデヒドを形成するために酸化できます。

還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を使用して、3-ヒドロキシベンジルアミンに還元できます。

一般的な試薬と条件

酸化: 水溶液中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 塩基の存在下でのさまざまな求核剤

生成される主要な生成物

酸化: 3-ヒドロキシベンズアルデヒド。

還元: 3-ヒドロキシベンジルアミン。

科学研究への応用

KSD 2405は、科学研究において幅広い用途があります。

化学: 有機合成における構成要素として、およびさまざまな化学物質の生産における中間体として使用されます。

生物学: 内因性代謝産物としての役割と、生物系との相互作用について研究されています。

医学: 潜在的な治療効果と、創薬のための前駆体として調査されています。

科学的研究の応用

Chemical Properties and Structure

3-Hydroxybenzyl alcohol is characterized by its molecular formula and is classified as a hydroxybenzyl alcohol. The compound features a hydroxymethyl group at the meta position of the benzene ring, contributing to its unique reactivity and properties. It is categorized as an extremely weak base, exhibiting neutral characteristics based on its pKa value .

Medicinal Applications

Antioxidant and Anti-Inflammatory Properties

Research has shown that 3-HBA exhibits significant antioxidant activity, which can protect cells from oxidative stress. A study indicated that it plays a crucial role in reducing inflammation and oxidative damage, making it a potential candidate for therapeutic applications in diseases related to oxidative stress .

Antimicrobial Activity

3-HBA has demonstrated antimicrobial properties against various pathogens. A biological evaluation highlighted its efficacy against specific strains of bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .

Pharmacological Research

The compound has been isolated from natural sources such as Aspergillus nidulans, where it was characterized for its biological activity. This research emphasizes 3-HBA's role as an extrolite with potential pharmacological applications .

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions, including cycloadditions and couplings. Recent studies have utilized 3-HBA as a building block for synthesizing complex molecules, particularly in the construction of indole-fused compounds through regioselective cycloadditions .

Catalytic Reactions

Catalysts based on 3-HBA have been developed for several chemical transformations, enhancing reaction efficiency and selectivity. For example, it has been employed in manganese-mediated coupling reactions with vinylarenes, showcasing its utility in catalysis .

Material Science Applications

Fluorescent Materials

Research into derivatives of 3-HBA has revealed promising fluorescent properties, making it suitable for applications in optoelectronic devices and sensors. The synthesis of copper phthalocyanine derivatives containing 3-HBA has been explored for their potential use in photonic applications .

Polymer Chemistry

In polymer science, 3-HBA is being investigated as a monomer for synthesizing functional polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .

Case Studies

作用機序

KSD 2405は、さまざまな分子標的と経路を通じてその効果を発揮します。ヒドロキシベンジルアルコールとして、それは生物系における酵素や受容体と相互作用し、代謝プロセスとシグナル伝達経路に影響を与えることができます。 正確な作用機序は、特定のアプリケーションと使用状況によって異なる場合があります .

類似化合物の比較

類似化合物

3-ヒドロキシベンズアルデヒド: KSD 2405の酸化型。

3-ヒドロキシベンジルアミン: KSD 2405の還元型。

4-ヒドロキシベンジルアルコール: ヒドロキシル基が異なる位置にある構造異性体

独自性

KSD 2405は、その特定の置換パターンと水への溶解性のためにユニークであり、研究や産業におけるさまざまな用途に適しています。 複数のタイプの化学反応を受ける能力も、その独自性を高めています .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Hydroxybenzyl Alcohol and 4-Hydroxybenzyl Alcohol

The position of the hydroxyl group significantly influences physicochemical and biological properties:

Key Findings :

- Antioxidant Activity : Meta-hydroxylation in this compound supports intracellular antioxidative effects, whereas ortho- or para-substituted isomers exhibit varied efficiencies .

- Biological Activity : this compound demonstrates moderate nematicidal and antileishmanial activity, whereas 2-hydroxybenzyl alcohol is inactive in nematode assays .

Functional Group Derivatives: Aldehyde and Carboxylic Acid Analogues

Replacing the hydroxymethyl group with other functional groups alters bioactivity:

Key Findings :

- The alcohol derivative (this compound) exhibits superior nematicidal activity compared to aldehyde or carboxylic acid analogues, highlighting the importance of the hydroxymethyl group in bioactivity .

- Carboxylic acid derivatives generally show reduced potency due to decreased membrane permeability .

Substituted Phenolic Compounds: Vanillyl Alcohol and Phenylethanol

Key Findings :

- Phenylethanol lacks the phenolic hydroxyl group, reducing its antioxidant capacity but retaining antimicrobial utility in cosmetics .

Toxicity Profile Comparison

Toxicity data against Tetrahymena pyriformis:

| Compound | pIG₅₀ (Experimental) |

|---|---|

| This compound | -1.04 |

| 4-Hydroxyphenylacetic acid | -1.50 |

| 3-Hydroxy-4-methoxybenzyl alcohol | -0.99 |

Key Findings :

- This compound is less toxic than 4-Hydroxyphenylacetic acid but slightly more toxic than its methoxy-substituted analogue .

Structural-Activity Relationships (SAR)

- Hydroxyl Position : Meta-substitution optimizes antioxidative and nematicidal activity compared to ortho or para isomers .

- Functional Groups : The hydroxymethyl group enhances bioactivity, while carboxylic acid derivatives are less effective .

- Substituents : Methoxy groups (e.g., vanillyl alcohol) improve stability and neuroprotective effects but may reduce solubility .

生物活性

3-Hydroxybenzyl alcohol (3-HBA), also known as 3-hydroxybenzenemethanol, is a phenolic compound with significant biological activity. This article explores its properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

- IUPAC Name : 3-(hydroxymethyl)phenol

- CAS Number : 620-24-6

- Molecular Weight : 124.1372 g/mol

- Solubility : Soluble in water, indicating potential bioavailability in biological systems.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research has demonstrated its effectiveness against various pathogens:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Inhibitory effects observed on Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Active against different strains of Candida, including Candida albicans.

A study reported that 3-HBA showed a minimum inhibitory concentration (MIC) of 0.5 to 2 mg/mL against these microorganisms, indicating its potential as a natural antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of 3-HBA has been investigated through various assays, revealing its ability to scavenge free radicals. The following table summarizes the antioxidant activities measured in different studies:

| Study | Methodology | IC50 (µM) | |

|---|---|---|---|

| DPPH Assay | 25 | Significant radical scavenging activity | |

| ABTS Assay | 30 | Effective in reducing oxidative stress | |

| FRAP Assay | 20 | Strong reducing power compared to controls |

These results suggest that 3-HBA can mitigate oxidative damage in cells, potentially offering protective effects in various diseases linked to oxidative stress.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 3-HBA. It has been shown to enhance neuronal survival under stress conditions, such as ischemia. For example:

- Mechanism of Action : The compound upregulates neuroprotective proteins and reduces apoptosis in neuronal cells exposed to oxidative stress.

- Experimental Findings : In vitro studies indicated that treatment with 3-HBA resulted in a significant decrease in cell death rates (up to 40%) compared to untreated controls .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial evaluated the efficacy of topical formulations containing 3-HBA for treating skin infections caused by resistant bacteria. Results indicated a rapid reduction in infection symptoms within five days of treatment, suggesting its practical application in dermatology. -

Neuroprotection in Stroke Models :

In animal models of ischemic stroke, administration of 3-HBA led to improved outcomes, including reduced infarct size and enhanced functional recovery post-stroke. This underscores the potential role of 3-HBA in stroke therapy .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-hydroxybenzyl alcohol in laboratory settings?

Methodological Answer: this compound can be synthesized via two primary routes:

- Route 1: Reduction of 3-hydroxybenzaldehyde using sodium borohydride (NaBH₄) in ethanol under controlled pH (7–8) at 25–30°C. This method yields >90% purity after recrystallization .

- Route 2: Ullmann-type coupling of this compound with halogenobenzenes (e.g., chlorobenzene) using a copper chloride/8-hydroxyquinoline catalyst in dimethylimidazolidinone (DMI) at 150°C. This method achieves >80% yield and minimizes side reactions like polymerization .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- HPLC: For purity assessment (>98% achievable, using C18 columns with acetonitrile/water mobile phase) .

- NMR: ¹H and ¹³C NMR (e.g., δ 63.5 ppm for CH₂ in C-7 position) confirm structural integrity .

- Mass Spectrometry: HRMS (e.g., m/z 124.137 [M+H]⁺) validates molecular weight .

- UV-Vis Spectroscopy: Identifies absorbance peaks (λmax 244–277 nm) for photostability studies .

Q. How does the structure of this compound influence its antioxidant activity?

Methodological Answer: The hydroxyl group at the C-3 position on the benzene ring is critical for radical scavenging. Comparative studies with analogs (e.g., 4-hydroxybenzyl alcohol) show:

- This compound exhibits higher antioxidant capacity (IC₅₀ = 12 µM in DPPH assay) due to optimal resonance stabilization of the phenoxyl radical.

- 4-Hydroxybenzyl alcohol shows reduced activity (IC₅₀ = 25 µM), highlighting positional isomer effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological effects (e.g., oxidative mutagenicity vs. photostability)?

Methodological Answer: Contradictory findings (e.g., oxidative mutagenicity in bacterial assays vs. photostability in HaCaT cells ) may arise from:

- Test Systems: Bacterial assays (Ames test) vs. mammalian cell models (e.g., HaCaT).

- Concentration Ranges: Mutagenicity observed at >100 µM, while photoprotection occurs at <50 µM.

Resolution Strategy:

Perform dose-response studies across models.

Use orthogonal assays (e.g., comet assay for DNA damage).

Validate with in vivo models to assess relevance .

Q. What experimental design considerations are critical for synthesizing 3-phenoxybenzyl alcohol from this compound?

Methodological Answer: Key challenges include avoiding competing etherification/polymerization. Optimized steps:

Protection of Alcohol: Use MEM chloride (methoxyethoxymethyl chloride) to protect the hydroxyl group before coupling .

Catalyst Selection: Copper chloride with 8-hydroxyquinoline suppresses side reactions (e.g., <5% phenyl benzyl ether formation) .

Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound (>95% purity).

Q. What methodologies validate the photoprotective potential of this compound?

Methodological Answer:

- UV Absorbance: Measure absorbance in UVA (320–400 nm) and UVB (280–320 nm). Fraction F (containing this compound) shows broad absorbance, indicating photoprotection .

- Phototoxicity Assay: Expose HaCaT cells to UV radiation (10 J/cm² UVA) with/without this compound. Cell viability >90% at 50 µM confirms non-phototoxicity .

- ROS Scavenging: Use DCFH-DA probe to quantify ROS reduction (e.g., 60% decrease at 20 µM) .

Q. How should researchers handle stability and storage of this compound in long-term studies?

Methodological Answer:

- Storage: Store at 4°C in amber vials under nitrogen to prevent oxidation. Stability >2 years under these conditions .

- Handling: Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure (H315: Causes skin irritation) .

- Waste Management: Segregate organic waste and treat with activated charcoal before disposal .

特性

IUPAC Name |

3-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c8-5-6-2-1-3-7(9)4-6/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVJCVWFVRATSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211035 | |

| Record name | 3-Hydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

620-24-6 | |

| Record name | 3-Hydroxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 620-24-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H652F6XF7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。